molecular formula C17H11FN2O4 B4598855 N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE

Cat. No.: B4598855
M. Wt: 326.28 g/mol
InChI Key: STBUUOGXPODQQP-UHFFFAOYSA-N
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Description

“N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE” is a synthetic organic compound that features a benzodioxole moiety and a fluorinated indole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Introduction of the Fluorinated Indole Group: The indole ring can be synthesized via Fischer indole synthesis, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Coupling Reaction: The benzodioxole and fluorinated indole intermediates are coupled through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the oxoacetamide.

    Substitution: Electrophilic substitution reactions might occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles like halogens or nitro groups.

Major Products Formed

The major products would depend on the specific reactions but could include oxidized or reduced derivatives, or substituted benzodioxole or indole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used in the study of biological pathways due to its unique structure.

Medicine

    Drug Development: Potential as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-Benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(2H-1,3-Benzodioxol-5-yl)-2-(6-chloro-1H-indol-3-yl)-2-oxoacetamide

Uniqueness

The presence of the fluorine atom in “N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE” might confer unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its non-fluorinated analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4/c18-9-1-3-11-12(7-19-13(11)5-9)16(21)17(22)20-10-2-4-14-15(6-10)24-8-23-14/h1-7,19H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBUUOGXPODQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)C3=CNC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE
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N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE
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N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE
Reactant of Route 4
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE
Reactant of Route 5
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N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(6-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE

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